molecular formula C8H12O2 B1321703 Spiro[3.3]heptane-2-carboxylic acid CAS No. 28114-87-6

Spiro[3.3]heptane-2-carboxylic acid

Cat. No.: B1321703
CAS No.: 28114-87-6
M. Wt: 140.18 g/mol
InChI Key: FUQHLUSGMOSPRQ-UHFFFAOYSA-N
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Description

Spiro[3.3]heptane-2-carboxylic acid is a spirocyclic compound with the molecular formula C₈H₁₂O₂. It features a unique structure where two cyclobutane rings share a single carbon atom, forming a spiro linkage. This compound is known for its rigidity and non-coplanar exit vectors, making it an interesting subject in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Spiro[3.3]heptane-2-carboxylic acid can be synthesized through several methods. One common approach involves the Wolff–Kishner reduction of a ketone followed by the oxidation of the phenyl substituent to yield the carboxylic acid . Another method includes the reaction of an alkene with an amide in the presence of triflic anhydride and a base such as lutidine, followed by purification through vacuum distillation or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and purification apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, followed by efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Spiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

Spiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which spiro[3.3]heptane-2-carboxylic acid exerts its effects is primarily through its structural rigidity and non-coplanar exit vectors. These features allow it to mimic the behavior of aromatic rings in biological systems, interacting with molecular targets such as enzymes and receptors. The pathways involved often include binding to active sites and altering the conformation of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[1.1.1]pentane
  • Cubane
  • Bicyclo[2.2.2]octane
  • 2-Oxabicyclo[2.2.2]octane

Uniqueness

Spiro[3.3]heptane-2-carboxylic acid is unique due to its spirocyclic structure, which provides greater steric bulk and non-coplanar exit vectors compared to other similar compounds. This uniqueness makes it a valuable scaffold in drug design and material science .

Properties

IUPAC Name

spiro[3.3]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7(10)6-4-8(5-6)2-1-3-8/h6H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQHLUSGMOSPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10605186
Record name Spiro[3.3]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10605186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28114-87-6
Record name Spiro[3.3]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10605186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name spiro[3.3]heptane-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Crude spiro[3.3]heptane-3,3-dicarboxylic acid (8.3 g, 0.046 mole) was thermally decarboxylated by heating the material at 220° C for 30 min. Heating was discontinued when the evolution of carbon dioxide ceased. The mixture was cooled to yield 5.38 g of spiro[3.3]heptane-2-carboxylic acid.
Name
spiro[3.3]heptane-3,3-dicarboxylic acid
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of spiro[3.3]heptane-2,2-dicarboxylic acid (1.737 g, 9.43 mmol) in pyridine (20 mL) was heated at 115° C. overnight, cooled to RT and concentrated to dryness. The residue was treated with 6M HCL, extracted with DCM (3×) and the combined organics were dried over Na2SO4 and concentrated to dryness to afford spiro[3.3]heptane-2-carboxylic acid (1.21 g, 92%). 1H NMR (400 MHz, DMSO-d6): δ 11.98 (s, 1H), 2.85 (m, 1H), 2.15-2.03 (m, 4H), 1.96 (t, J=7.3 Hz, 2H), 1.84 (t, J=7.3 Hz, 2H), 1.76-1.70 (m, 2H).
Quantity
1.737 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
Reactant of Route 4
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Reactant of Route 5
Spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 6
Spiro[3.3]heptane-2-carboxylic acid
Customer
Q & A

Q1: What is the structural characterization of decafluoro-5-methylene-spiro[3.3]heptane-2-carboxylic acid (3)?

A1: Decafluoro-5-methylene-spiro[3.3]heptane-2-carboxylic acid (3) was identified as a hydrolysis product of the trimer of tetrafluoroallene (1). Its structure, containing a spirocyclic framework with a carboxylic acid group at the 2-position and a methylene group at the 5-position, was confirmed by X-ray diffraction. [] Unfortunately, the abstract does not provide specific details about the molecular formula, weight, or spectroscopic data.

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